N-(3'-acetyl-5-chloro-1-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
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Overview
Description
N-(3’-acetyl-5-chloro-1-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, with its unique spiro structure, combines the indole and thiadiazole moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3’-acetyl-5-chloro-1-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide typically involves multiple steps. One common method starts with the preparation of 5-chloroindoline-2,3-dione, which is then subjected to N-substitution to obtain the corresponding 1-acetyl derivative . The reaction conditions often involve the use of thiocarbohydrazide to form the spiro[indole-thiadiazole] structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3’-acetyl-5-chloro-1-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thiadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3’-acetyl-5-chloro-1-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3’-acetyl-5-chloro-1-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The thiadiazole ring may also contribute to the compound’s activity by interacting with different enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide: Exhibits potent growth inhibitory effects against Mycobacterium tuberculosis.
Uniqueness
N-(3’-acetyl-5-chloro-1-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide is unique due to its spiro structure, which combines the indole and thiadiazole moieties
Properties
Molecular Formula |
C14H13ClN4O3S |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-(4-acetyl-5'-chloro-1'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide |
InChI |
InChI=1S/C14H13ClN4O3S/c1-7(20)16-13-17-19(8(2)21)14(23-13)10-6-9(15)4-5-11(10)18(3)12(14)22/h4-6H,1-3H3,(H,16,17,20) |
InChI Key |
INRDLLHMRKAMKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C2(S1)C3=C(C=CC(=C3)Cl)N(C2=O)C)C(=O)C |
Origin of Product |
United States |
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